molecular formula C20H18N2O5 B2522257 1'-(4-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 896333-70-3

1'-(4-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Katalognummer B2522257
CAS-Nummer: 896333-70-3
Molekulargewicht: 366.373
InChI-Schlüssel: AHYHLASVQONCRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1'-(4-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound, which is a class of compounds characterized by two rings that are joined at a single atom. The spiro junction in this case is between a chroman-2-one and a piperidin-4-one moiety. Spirocyclic compounds are of significant interest in medicinal chemistry due to their unique three-dimensional structures and potential biological activities.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported in the literature. For instance, spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives have been synthesized and evaluated for their affinity as sigma ligands, which are proteins involved in several neurological processes . Another study reported the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents, where the synthesis involved lithiation followed by addition of a piperidone and acid-catalyzed cyclization . Similarly, spiro[chroman-2,4'-piperidin]-4-one derivatives have been designed and synthesized, showing inhibitory activity against acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism . These methods could potentially be adapted for the synthesis of this compound, although the specific synthetic route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is known to influence their biological activity. The presence of a spiro junction can create a rigid framework that may enhance binding to biological targets. In the context of sigma ligands, the N-substituent and the substituents on the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] ring system are critical for determining affinity and selectivity for sigma 1 and sigma 2 binding sites . Although the exact molecular structure analysis of this compound is not provided, it can be inferred that the nitrobenzoyl group would impact the compound's electronic properties and potentially its biological activity.

Chemical Reactions Analysis

The chemical reactivity of spirocyclic compounds can vary widely depending on their functional groups and the nature of the spiro junction. The papers provided do not detail specific chemical reactions for this compound, but studies on similar compounds have shown that modifications to the spiro moiety and substituents can significantly alter their pharmacological profile . For example, the introduction of substituents in the benzene ring of spiro[isobenzofuran-1(3H),4'-piperidine] mainly affects affinity for sigma 1 binding sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The presence of a nitro group in this compound would likely contribute to its acidity, reactivity, and overall polarity, affecting its solubility and stability. The studies on related compounds have discussed the importance of the N-substituent and other structural features in determining the lipophilicity and, consequently, the biological activity of the compounds . However, specific physical and chemical properties of this compound are not discussed in the provided papers.

Wissenschaftliche Forschungsanwendungen

Novel Pharmacophore Development

1'-(4-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one serves as a key pharmacophore in medicinal chemistry, contributing to the development of drugs, drug candidates, and biochemical reagents. Recent advancements highlight its role in synthesizing spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds, showcasing its biological relevance and potential for creating new biologically active substances (Ghatpande et al., 2020).

Sigma Receptor Ligand Development

This compound's structure is instrumental in creating sigma receptor ligands, especially for sigma(1) receptors. The exploration into spiro compounds like spiro[[2]benzopyran-1,4'-piperidines] reveals their high affinity and selectivity towards sigma(1) over sigma(2) receptors, indicating significant potential for therapeutic applications (Maier & Wünsch, 2002).

Histone Deacetylase (HDAC) Inhibition

Spiro[chromane‐2,4′‐piperidine] derivatives have shown promise as novel histone deacetylase (HDAC) inhibitors, with certain modifications enhancing their pharmacokinetic profiles and in vivo antitumor activity. This discovery paves the way for new cancer treatment strategies, focusing on improved bioavailability and therapeutic efficacy (Thaler et al., 2012).

Synthesis and Applications in Chemistry

The compound is also central to innovations in synthetic chemistry, particularly in creating spirocyclic nitroxides. These spirocyclic nitroxyl radicals, due to their stability and unique properties, are highly valuable in dynamic nuclear polarization (DNP) experiments and other biochemical applications, underscoring the versatility of spiro-functional molecules (Zaytseva & Mazhukin, 2021).

Acetyl-CoA Carboxylase Inhibition

Research into spiro[chroman-2,4'-piperidin]-4-one derivatives has identified their role as potent acetyl-CoA carboxylase (ACC) inhibitors. This activity suggests potential for metabolic disorder treatments, with certain compounds demonstrating in vivo efficacy in altering fat oxidation, even under high carbohydrate diets. This highlights the therapeutic potential of these compounds in managing obesity and related metabolic conditions (Shinde et al., 2009).

Wirkmechanismus

    Target of action

    Some spirocyclic derivatives have been identified as potent and selective agonists for the delta opioid receptor . These receptors are primarily found in the brain and are involved in pain regulation .

    Mode of action

    As delta opioid receptor agonists, these compounds likely bind to the receptor and activate it, leading to a series of intracellular events that ultimately result in pain relief .

    Biochemical pathways

    The activation of delta opioid receptors can inhibit the release of certain neurotransmitters in the brain, altering pain signaling pathways .

    Pharmacokinetics

    One study found that a spirocyclic derivative was rapidly metabolized by rat liver microsomes, with an N-debenzylated metabolite and a hydroxylated metabolite being the major products .

    Result of action

    The activation of delta opioid receptors by these compounds can result in analgesic effects, providing relief from pain .

    Action environment

    The action of these compounds can be influenced by various factors, including the presence of other drugs, the physiological state of the individual, and genetic factors .

Zukünftige Richtungen

The future directions for research on “1’-(4-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one” and similar compounds could include further exploration of their potential as HDAC inhibitors, as well as investigation of their other potential therapeutic applications .

Eigenschaften

IUPAC Name

1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c23-17-13-20(27-18-4-2-1-3-16(17)18)9-11-21(12-10-20)19(24)14-5-7-15(8-6-14)22(25)26/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYHLASVQONCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501319833
Record name 1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51089443
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

896333-70-3
Record name 1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.